(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a methoxyphenyl group, and a trimethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.
Amidation: The α,β-unsaturated nitrile is then reacted with an amine, such as 4-methoxyaniline, under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and methoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- (Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is unique due to the presence of three methoxy groups on the trimethoxyphenyl ring. This structural feature imparts distinct chemical properties, such as increased electron density and steric hindrance, which influence its reactivity and interactions with molecular targets.
Biological Activity
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound that has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- A cyano group (−C≡N)
- A methoxyphenyl group (−OCH3)
- A trimethoxyphenyl group (−OCH3 x 3)
This structural configuration contributes to its distinctive chemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H20N2O5 |
Molecular Weight | 368.38 g/mol |
IUPAC Name | This compound |
CAS Number | 444596-25-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The cyano and methoxy groups enhance its affinity for binding to enzymes and receptors involved in critical biological pathways.
Key Mechanisms Identified
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for the survival of pathogenic microorganisms.
- Receptor Modulation : It interacts with cellular receptors that mediate various physiological responses, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Antifungal Activity
The compound has also been tested for antifungal activity. Results suggest it may inhibit the growth of fungi through mechanisms involving cell membrane disruption and interference with fungal metabolism.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
A study evaluated the impact of this compound on MCF-7 breast cancer cells:
- Concentration Tested : 10, 20, and 50 µM
- Results : Significant reduction in cell viability at 50 µM after 48 hours.
Table 3: Cytotoxicity Results in Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 40 |
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-18(26-3)19(27-4)11-17(13)25-2/h5-11H,1-4H3,(H,22,23)/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEVMCNGUCADLS-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.